molecular formula C3H2IN3OS B13658208 5-Iodo-1,3,4-thiadiazole-2-carboxamide

5-Iodo-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B13658208
M. Wt: 255.04 g/mol
InChI Key: ADCQUDJSMHYEGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with iodine and carbon disulfide under controlled conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Properties

Molecular Formula

C3H2IN3OS

Molecular Weight

255.04 g/mol

IUPAC Name

5-iodo-1,3,4-thiadiazole-2-carboxamide

InChI

InChI=1S/C3H2IN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8)

InChI Key

ADCQUDJSMHYEGR-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)I)C(=O)N

Origin of Product

United States

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